molecular formula C17H17N3O4 B3867030 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide CAS No. 352012-67-0

2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide

Cat. No.: B3867030
CAS No.: 352012-67-0
M. Wt: 327.33 g/mol
InChI Key: OUWLGAUYCRFKPP-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-(3-Methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide is a hydrazone-based acetamide derivative with the molecular formula C₁₇H₁₇N₃O₄ and a molecular weight of 327.34 g/mol . Its structure features:

  • A central oxoacetamide backbone.
  • An (E)-configured hydrazone linkage (-N=N-) connecting a 3-methoxybenzylidene group and a 2-methoxyphenyl substituent.
  • Methoxy (-OCH₃) groups at the 3-position of the benzylidene moiety and the 2-position of the phenyl ring.

Synthesis: The compound is synthesized via condensation of a hydrazide precursor (e.g., 2-oxoacetamide hydrazide) with 3-methoxybenzaldehyde under acidic conditions, a method analogous to those described for related Schiff bases .

Properties

IUPAC Name

N-(2-methoxyphenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-23-13-7-5-6-12(10-13)11-18-20-17(22)16(21)19-14-8-3-4-9-15(14)24-2/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWLGAUYCRFKPP-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352012-67-0
Record name 2-(2-(3-METHOXYBENZYLIDENE)HYDRAZINO)-N-(2-METHOXYPHENYL)-2-OXOACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding capacity from the amide and hydrazone groups.
  • Lipophilicity : Predicted logP ≈ 2.1 (estimated via fragment-based methods), indicating moderate hydrophobicity influenced by methoxy substituents.
  • Stability : The (E)-hydrazone configuration enhances stability against isomerization compared to (Z)-isomers .

Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound C₁₇H₁₇N₃O₄ 327.34 3-OCH₃ (benzylidene), 2-OCH₃ (phenyl) Balanced hydrophobicity; (E)-hydrazone configuration
2-[(2E)-2-(2-Hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide C₁₇H₁₇N₃O₅ 343.34 2-OH, 3-OCH₃ (benzylidene) Enhanced H-bonding potential; lower logP (~1.8)
2-[(2E)-2-(2,3-Dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide C₁₈H₁₉N₃O₅ 357.36 2,3-diOCH₃ (benzylidene), 4-OCH₃ (phenyl) Increased steric hindrance; electron-donating effects
N-(4-Ethylphenyl)-2-((2E)-2-(4-methoxybenzylidene)hydrazinyl)-2-oxoacetamide C₁₈H₁₉N₃O₄ 341.36 4-OCH₃ (benzylidene), 4-ethyl (phenyl) Higher lipophilicity (logP ≈ 3.0); potential for improved membrane permeability
2-[(2E)-2-(3-Allyl-2-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide C₁₈H₁₇N₃O₃ 335.35 3-allyl, 2-OH (benzylidene), unsubstituted phenyl Allyl group introduces steric bulk; possible radical scavenging activity
Key Comparative Insights

Substituent Effects on Solubility and Bioavailability: The hydroxylated analog () exhibits greater polarity and hydrogen-bonding capacity, reducing logP by ~0.3 compared to the target compound. This may enhance aqueous solubility but limit blood-brain barrier penetration .

However, steric hindrance from adjacent methoxy groups may reduce binding affinity to flat receptor sites . Hydroxy vs. Methoxy: Replacement of methoxy with hydroxy () introduces acidity (pKa ~10), enabling pH-dependent solubility and metal chelation .

Biological Activity Implications: The target compound’s methoxy groups are associated with antioxidant and anti-inflammatory activity, as seen in structurally related coumarin-acetamide hybrids .

Synthetic Accessibility :

  • Compounds with para-substituted benzylidene groups (e.g., ) are synthesized in higher yields (>85%) compared to ortho-substituted derivatives (<70%), reflecting steric challenges during hydrazone formation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide?

  • Methodology :

  • Step 1 : React 3-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
  • Step 2 : Condense the intermediate with N-(2-methoxyphenyl)-2-oxoacetamide under reflux in acetic acid (90–100°C, 4–6 hours) to form the target compound.
  • Purification : Recrystallize using methanol or ethanol to achieve >90% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can the E-configuration of the hydrazinyl group be confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Use SHELXL for structure refinement. The E-configuration is confirmed by the dihedral angle between the 3-methoxybenzylidene and hydrazinyl groups (expected >150°) .
  • NMR : Observe coupling constants (J) in 1^1H NMR: trans (E) configuration typically shows J=1012 HzJ = 10–12\ \text{Hz} for vinyl protons .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • IR : Identify carbonyl (C=O) stretches at 1680–1700 cm1^{-1} and N–H stretches at 3200–3300 cm1^{-1}.
  • 1^1H/13^{13}C NMR : Assign methoxy groups (δ 3.8–4.0 ppm for 1^1H; δ 55–60 ppm for 13^{13}C) and hydrazinyl protons (δ 8.5–9.5 ppm).
  • UV-Vis : Detect π→π* transitions (λmax 280–320 nm) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against Plasmodium falciparum?

  • Methodology :

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bonding capacity. Compare with analogs (e.g., 4-bromo derivatives) showing IC50 < 1 µM against 3D7 strains .
  • Molecular docking : Target PfATP4 (PDB: 4QTI). Optimize ligand geometry with Gaussian09 and dock using AutoDock Vina. Validate binding energies (< -8.0 kcal/mol) .

Q. How to resolve contradictions in crystallographic data refinement for this compound?

  • Methodology :

  • Disorder handling : Use SHELXL’s PART instruction to model disordered methoxy groups. Apply ISOR restraints to thermal parameters.
  • Data-to-parameter ratio : Maintain >10:1 by collecting high-resolution data (≤0.8 Å). Refine anisotropic displacement parameters for non-H atoms .

Q. What experimental strategies optimize reaction yields during synthesis?

  • Methodology :

  • Catalyst screening : Test p-TsOH (5 mol%) or DMAP (2 mol%) to accelerate condensation.
  • Solvent optimization : Compare DMF (higher polarity) vs. toluene (azeotropic removal of water).
  • Temperature gradients : Use microwave-assisted synthesis (80°C, 30 min) to reduce side products .

Q. How does electron localization influence the compound’s antioxidant activity?

  • Methodology :

  • ELF analysis : Calculate electron-rich regions (e.g., hydrazinyl N–H and methoxy O) using Gaussian09. Correlate with radical scavenging assays (DPPH/ABTS).
  • SAR : Modify substituents (e.g., replace 3-methoxy with hydroxyl) to enhance H-donor capacity. Validate via IC50 shifts in antioxidant assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.